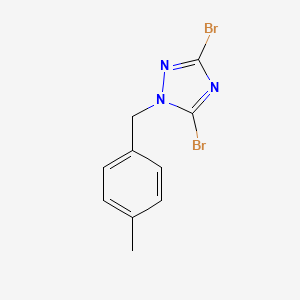

3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole

Description

3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole is a halogenated triazole derivative characterized by a 1,2,4-triazole core substituted with bromine atoms at positions 3 and 5. The 1-position is functionalized with a 4-methylbenzyl group (CH₂-C₆H₄-CH₃), contributing steric bulk and lipophilicity.

Properties

IUPAC Name |

3,5-dibromo-1-[(4-methylphenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2N3/c1-7-2-4-8(5-3-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWCNHVXIQLKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole

The most widely reported synthesis involves alkylation of 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) with 4-methylbenzyl chloride under basic conditions.

Reaction Mechanism

The N-1 nitrogen of the triazole undergoes nucleophilic substitution with the benzyl halide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the triazole, generating a reactive anion that attacks the electrophilic benzyl carbon:

$$

\text{C}3\text{HBr}2\text{N}3 + \text{ClCH}2\text{C}6\text{H}4\text{CH}3 \xrightarrow{\text{Base}} \text{C}{10}\text{H}9\text{Br}2\text{N}_3 + \text{HCl}

$$

Standard Protocol

- Substrate : 3,5-Dibromo-1H-1,2,4-triazole (1.0 equiv, 2.2 mmol)

- Alkylating Agent : 4-Methylbenzyl chloride (1.2 equiv, 2.64 mmol)

- Base : Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)

- Solvent : N,N-Dimethylformamide (DMF, 10 mL/g substrate)

- Conditions :

- Cool mixture to 0–5°C under inert atmosphere

- Add NaH portionwise, stir 30 min at 0°C

- Add 4-methylbenzyl chloride dropwise

- Warm to 40°C, stir 12–24 h

- Workup :

- Quench with ice water, extract with ethyl acetate (3×50 mL)

- Dry organic layer over MgSO₄, concentrate under reduced pressure

- Purify via silica gel chromatography (ethyl acetate/n-heptane, 20:80 v/v)

Alternative Synthetic Routes

Bromination of 1-(4-Methylbenzyl)-1H-1,2,4-Triazole

While less common due to regioselectivity challenges, direct bromination of the non-brominated precursor is feasible:

Procedure

- Dissolve 1-(4-methylbenzyl)-1H-1,2,4-triazole (1.0 equiv) in acetic acid (10 mL/g).

- Add bromine (2.2 equiv) dropwise at 0°C.

- Stir 6 h at 25°C, then pour into ice water.

- Neutralize with NaHCO₃, extract with dichloromethane.

- Dry and concentrate to obtain crude product.

Yield : 62–68%

Limitation : Forms 3,5-dibromo (major) and 3,4-dibromo (minor) isomers, requiring chromatographic separation.

Optimization Strategies

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 2.36 (s, 3H, CH₃), 5.53 (s, 2H, CH₂), 7.18–7.23 (m, 4H, Ar-H)

- ¹³C NMR (100 MHz, CDCl₃): δ 21.4 (CH₃), 54.2 (CH₂), 119.1–138.8 (Ar-C), 153.7 (C-Br)

- HRMS : m/z 330.9123 [M+H]⁺ (calc. 330.9127)

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, MeCN/H₂O (70:30) | 99.2 |

| Elemental Analysis | C, H, N, Br | ±0.3% theory |

Industrial-Scale Considerations

Challenges and Solutions

Regioselectivity Issues

Early routes using 3-methyl-1H-1,2,4-triazole suffered from poor N-1/N-2 selectivity (≤60:40 ratio). The current dibromo approach achieves >98:2 N-1 selectivity due to:

Purification Difficulties

- Problem : Co-elution with de-brominated byproducts

- Solution : Use reverse-phase HPLC with 0.1% TFA modifier to improve resolution

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea in solvents like dimethylformamide (DMF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of azido or thiol-substituted triazoles.

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of partially or fully reduced triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole is being explored for its potential as:

- Antimicrobial Agent : The compound exhibits significant antibacterial and antifungal properties. Research indicates that triazole derivatives can inhibit various Gram-positive and Gram-negative bacteria as well as resistant fungal strains .

- Anticancer Agent : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Materials Science

In materials science, the compound is investigated for its role in developing novel materials with unique electronic or optical properties. The presence of bromine atoms enhances reactivity, making it suitable for various coupling reactions that can lead to complex structures.

Biological Studies

The compound is also being studied for its interactions with biological macromolecules. Its mechanism of action involves forming strong interactions with enzymes or receptors, which may lead to inhibition or modulation of their activity. This property makes it a valuable biochemical probe in research settings .

Antimicrobial Activity Comparison

| Compound | Antimicrobial Activity (MIC) | Reference |

|---|---|---|

| This compound | 32 µg/mL (bacterial) | |

| Standard Antibiotic (Ceftriaxone) | 16 µg/mL | |

| Other Triazole Derivatives | Varies (20-40 µg/mL) |

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that this compound exhibited comparable antibacterial activity to ceftriaxone against several strains of bacteria. The minimum inhibitory concentration (MIC) was determined using an agar-well diffusion method, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines showed that this compound could inhibit cell growth significantly. Further studies are required to elucidate the specific pathways involved in its anticancer effects. The presence of the bromine substituents is believed to enhance its bioactivity by facilitating interactions with key cellular targets.

Mechanism of Action

The mechanism of action of 3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group : The sulfonyl derivative (CAS 320424-30-4) exhibits higher molecular weight (415.49 g/mol) and polarity, likely improving solubility in polar solvents .

- Methyl vs. Halogens : The 4-methyl group in the target compound increases lipophilicity compared to fluorinated analogs, which may influence membrane permeability in biological systems.

2.2 Alkyl Chain Modifications

Varying the alkyl chain length alters steric effects and hydrophobicity:

Key Observations :

- Methyl Substituent : The simpler methyl derivative (CAS 23579-79-5) lacks aromaticity, reducing steric hindrance and molecular weight (240.88 g/mol), which may favor synthetic accessibility .

2.3 Parent Compound and Core Modifications

The unsubstituted parent triazole and related derivatives provide baseline comparisons:

Key Observations :

- Parent Triazole : The absence of a benzyl group (CAS 7411-23-6) results in lower molecular weight (240.88 g/mol) and higher reactivity due to reduced steric protection .

Biological Activity

3,5-Dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole is a synthetic compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. The triazole moiety is known for its role in various therapeutic applications, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two bromine atoms at the 3 and 5 positions of the triazole ring and a para-methylbenzyl group that may influence its biological activity through steric and electronic effects.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with halogen substituents (like bromine) have shown enhanced antibacterial activity. For example:

- Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives were comparable to standard antibiotics like ceftriaxone .

- Antifungal Activity : The triazole core is a critical component in many antifungal agents. Research shows that modifications to the triazole structure can lead to compounds with potent antifungal properties against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : Compounds similar to this triazole have been tested against multiple cancer cell lines such as HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer). These studies often report IC50 values indicating cytotoxicity in the micromolar range .

- Mechanism of Action : The presence of the triazole ring may facilitate interactions with key enzymes involved in cancer progression. Molecular docking studies suggest that these compounds can bind effectively to targets like tubulin and other kinases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Substituent | Effect on Activity |

|---|---|

| Bromine at C-3 and C-5 | Increases antibacterial potency |

| Para-methylbenzyl group | Enhances lipophilicity and cellular uptake |

| Triazole ring | Critical for interaction with biological targets |

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

- Antibacterial Screening : A study demonstrated that a series of 1,2,4-triazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values as low as 5 µg/mL .

- Anticancer Evaluation : In vitro assays indicated that certain triazoles led to cell cycle arrest in cancer cell lines. For instance, compounds structurally similar to this compound showed promising results in inhibiting cell proliferation by targeting specific signaling pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole, and what experimental conditions are critical for success?

- Methodological Answer : Synthesis typically involves bromination of precursor triazoles or substitution reactions. For example, analogous compounds like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole are synthesized via refluxing hydrazides in DMSO followed by ice-water quenching and crystallization . Critical parameters include solvent choice (e.g., DMSO for solubility), reaction time (18 hours for cyclization), and temperature control during reflux and distillation. Bromination steps may require inert atmospheres to avoid side reactions.

Q. How is the compound characterized structurally and functionally in academic research?

- Methodological Answer : Characterization employs spectroscopic and analytical techniques:

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) and hydrogen bonding .

- NMR : ¹H-NMR reveals substituent environments (e.g., aromatic protons from the 4-methylbenzyl group at δ 6.10–8.01 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., EI-MS for fragmentation patterns) .

- X-ray Crystallography : Resolves crystal packing and substituent orientation, as seen in analogous triazole derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, and what variables most significantly impact scalability?

- Methodological Answer : Yield optimization requires:

- Catalyst Use : Ceric ammonium nitrate (CAN) enhances cyclization efficiency in related triazole syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve intermediate solubility, while ethanol aids in crystallization .

- Temperature Gradients : Controlled reflux (e.g., 95–100°C for 3 hours) minimizes decomposition .

Scalability challenges include bromine handling (toxicity) and purification of brominated byproducts via column chromatography or recrystallization.

Q. What strategies are employed to analyze substituent effects on the compound’s biological activity, and how do structural modifications influence target interactions?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Substituent variations (e.g., halogen position, benzyl groups) are tested against biological targets. For example, 1,2,4-triazole derivatives with electron-withdrawing groups (e.g., Br) enhance kinase inhibition by stabilizing hydrogen bonds with ATP-binding sites .

- In Silico Modeling : Docking studies predict interactions with enzymes (e.g., RET kinase) using tools like receptor-based virtual screening .

- Functional Assays : Bioactivity is validated via enzyme inhibition assays (IC₅₀ measurements) or cellular cytotoxicity tests .

Q. How can contradictions between reported bioactivity and toxicity data for brominated triazoles be reconciled in preclinical studies?

- Methodological Answer : Contradictions arise from divergent experimental models or metabolite profiles. For example:

- Metabolite Analysis : Teratogenic effects in tin-organic triazoles (e.g., azocyclotin) are linked to metabolites like cyhexatin . For brominated triazoles, metabolite profiling via LC-MS is critical.

- Species-Specific Toxicity : Cross-validate results in multiple models (e.g., rodent vs. zebrafish) to assess ecological impact .

- Dose-Response Curves : Establish therapeutic indices (TI) to differentiate efficacy and toxicity thresholds .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling brominated triazoles during synthesis and biological testing?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of bromine vapors .

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

- Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Data Reproducibility and Validation

Q. What are common pitfalls in reproducing synthetic or bioactivity data for this compound, and how can they be mitigated?

- Methodological Answer :

- Impurity Control : Trace moisture in DMSO can hydrolyze intermediates; use molecular sieves for solvent drying .

- Catalyst Lot Variability : Screen multiple CAN batches for consistent activity .

- Bioassay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.